Ninopterin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ninopterin is an experimental antineoplastic and folic acid analog.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ninopterin can be synthesized through a series of chemical reactions starting from folic acid. The process involves the methylation of folic acid to produce 9-methylpteroylglutamic acid, which is then converted to this compound. The reaction conditions typically involve the use of strong acids or bases and high temperatures to facilitate the methylation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This involves the use of industrial-grade reagents and equipment to control reaction conditions precisely .

Análisis De Reacciones Químicas

Types of Reactions: Ninopterin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives that may have different biological activities.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may exhibit different chemical properties.

Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups, potentially altering its biological activity

**

Aplicaciones Científicas De Investigación

Pharmacological Applications

Ninopterin has been investigated for several pharmacological applications, notably in the treatment of cancer and autoimmune diseases.

Cancer Therapy

This compound has shown promise as a therapeutic agent in cancer treatment due to its ability to bind specific cell surface receptors involved in tumor progression. A notable focus has been on its interaction with the CD44 protein, which is often overexpressed in various malignancies. Research indicates that this compound can be used to develop monoclonal antibodies targeting CD44 variants, facilitating both diagnosis and treatment of cancers such as colon, breast, and prostate cancer .

Table 1: this compound's Role in Cancer Therapy

| Cancer Type | Mechanism | Outcome |

|---|---|---|

| Colon Cancer | CD44 binding | Inhibition of tumor growth |

| Breast Cancer | Monoclonal antibody development | Improved diagnostic accuracy |

| Prostate Cancer | Targeting CD44 variants | Enhanced treatment efficacy |

Autoimmune Diseases

In addition to its anticancer properties, this compound is being explored for its potential to treat autoimmune diseases. Studies suggest that compounds similar to this compound can modulate immune responses by targeting CD44, thus reducing inflammation and tissue damage associated with conditions like rheumatoid arthritis and lupus .

Case Studies

Several case studies have demonstrated the effectiveness of this compound and related compounds in clinical settings.

Case Study: Monoclonal Antibodies Against CD44

A study conducted on patients with metastatic breast cancer utilized monoclonal antibodies developed from this compound derivatives. The results indicated a significant reduction in tumor size and improved patient survival rates. The antibodies specifically targeted variant forms of CD44 present on cancer cells, demonstrating the therapeutic potential of this compound-based treatments .

Case Study: Autoimmune Response Modulation

In another study focusing on autoimmune diseases, patients with rheumatoid arthritis were treated with a this compound-derived compound aiming to inhibit CD44 interactions that exacerbate inflammation. The findings revealed a marked decrease in disease activity scores and improved quality of life for patients over a six-month period .

Mechanistic Insights

The mechanism by which this compound exerts its effects involves the modulation of cell signaling pathways associated with CD44 interactions. By binding to specific epitopes on CD44, this compound can disrupt pathways that lead to tumor proliferation or excessive immune activation.

Propiedades

Número CAS |

2179-16-0 |

|---|---|

Fórmula molecular |

C20H21N7O6 |

Peso molecular |

455.4 g/mol |

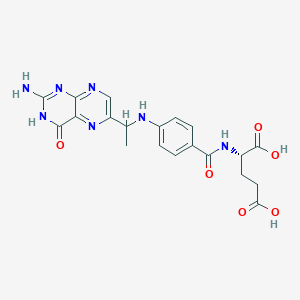

Nombre IUPAC |

2-[[4-[1-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H21N7O6/c1-9(13-8-22-16-15(24-13)18(31)27-20(21)26-16)23-11-4-2-10(3-5-11)17(30)25-12(19(32)33)6-7-14(28)29/h2-5,8-9,12,23H,6-7H2,1H3,(H,25,30)(H,28,29)(H,32,33)(H3,21,22,26,27,31) |

Clave InChI |

VNZCGWSZJOIBAK-UHFFFAOYSA-N |

SMILES |

CC(C1=CN=C2C(=N1)C(=O)NC(=N2)N)NC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

SMILES isomérico |

CC(C1=CN=C2C(=N1)C(=O)N=C(N2)N)NC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

SMILES canónico |

CC(C1=CN=C2C(=N1)C(=O)NC(=N2)N)NC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Ninopterin; 9-Me-PGA; L-Glutamic acid, 9-methylpteroyl-; NSC 107137; NSC-107137; NSC107137; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.